molecular formula C25H20ClN3O13S4 B13958668 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- CAS No. 54518-41-1

1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-

Cat. No.: B13958668
CAS No.: 54518-41-1
M. Wt: 734.2 g/mol
InChI Key: HAYRGMPWYJSHBP-UHFFFAOYSA-N
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Description

1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- is a complex organic compound characterized by its naphthalene core with multiple functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- involves several steps:

    Nitration and Reduction: The initial step involves the nitration of naphthalene, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation to introduce sulfonic acid groups.

    Azo Coupling: The compound undergoes azo coupling with a diazonium salt derived from 2-sulfophenylamine.

    Acylation: The final step involves the acylation of the azo compound with 3-[(2-chloroethyl)sulfonyl]benzoyl chloride under controlled conditions.

Chemical Reactions Analysis

1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often leading to the formation of sulfonate esters or amides.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions.

    Pathways: It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]- can be compared with similar compounds such as:

    4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound is used as a fluorescent brightener and has similar structural features but lacks the azo and acyl groups.

    3-Hydroxy-4-(4-nitrophenylazo)-2,7-naphthalenedisulfonic acid: This compound is used in dye synthesis and has a similar azo structure but different substituents.

These comparisons highlight the unique functional groups and applications of 1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-.

Properties

CAS No.

54518-41-1

Molecular Formula

C25H20ClN3O13S4

Molecular Weight

734.2 g/mol

IUPAC Name

4-[[3-(2-chloroethylsulfonyl)benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)diazenyl]naphthalene-1,7-disulfonic acid

InChI

InChI=1S/C25H20ClN3O13S4/c26-10-11-43(32,33)15-5-3-4-14(12-15)25(31)27-18-8-9-19(44(34,35)36)16-13-21(46(40,41)42)23(24(30)22(16)18)29-28-17-6-1-2-7-20(17)45(37,38)39/h1-9,12-13,30H,10-11H2,(H,27,31)(H,34,35,36)(H,37,38,39)(H,40,41,42)

InChI Key

HAYRGMPWYJSHBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)S(=O)(=O)CCCl)O)S(=O)(=O)O

Origin of Product

United States

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